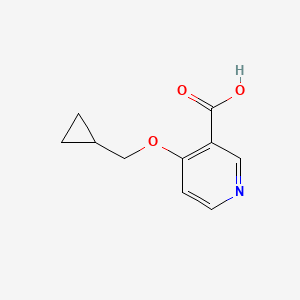
4-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activities and DNA Interactions
Derivatives of pyridine carboxylic acid, such as 4-methoxy-pyridine-2-carboxylic acid, have been characterized for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These compounds exhibit significant interactions with DNA, which could potentially be exploited for therapeutic applications or as tools in molecular biology research (Ö. Tamer et al., 2018).
Synthesis and Chemical Properties
The synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives highlights the chemical versatility of pyridine carboxylic acid compounds. These derivatives serve as scaffolds for further chemical modifications, demonstrating the potential of pyridine carboxylic acid derivatives, including 4-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, in synthetic chemistry for the development of novel compounds with tailored properties (J. G. Ruano et al., 2005).
Electrochemical Applications
Research on the electroreduction of substituents on a pyridine ring, including carboxyl groups, in aqueous sulfuric acid solutions, suggests applications in electrochemical synthesis and modifications. These findings may inform the development of electrochemical methods to modify or synthesize derivatives of this compound, potentially leading to materials with novel properties (T. Nonaka et al., 1981).
Organocatalysis
Hydroxyproline derivatives, including those related to pyridine carboxylic acid derivatives, have been used as asymmetric organocatalysts for various organic reactions. This suggests the potential utility of this compound and its derivatives in catalyzing asymmetric synthesis reactions, contributing to the field of green chemistry and sustainable chemical processes (S. Zlotin, 2015).
Extraction and Separation Processes
The study on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane highlights the potential of pyridine carboxylic acid derivatives in separation processes. Such compounds could be used in the extraction and purification of other valuable compounds, enhancing the efficiency of chemical processes in the pharmaceutical and biochemical industries (Sushil Kumar & B. V. Babu, 2009).
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-5-11-4-3-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNGQQYTGBQGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)
![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)
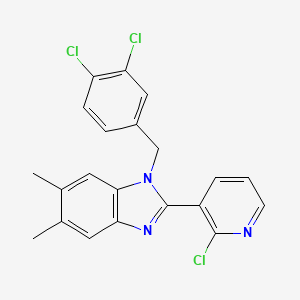
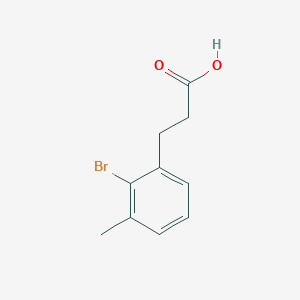
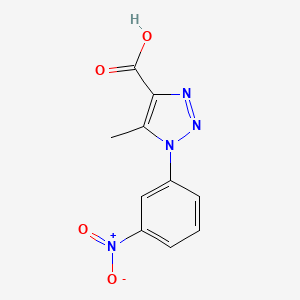
![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)

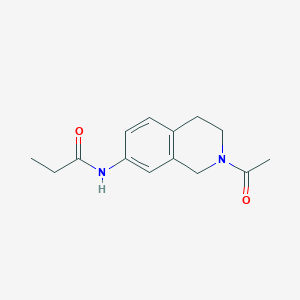
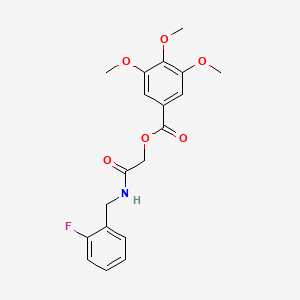

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)
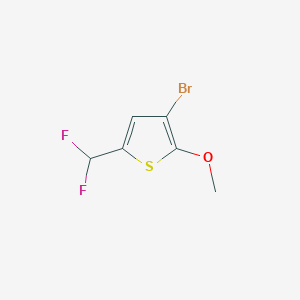
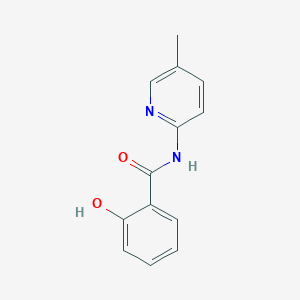
![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
